molecular formula C11H12N2O3 B1297190 (4-Nitrophenyl)(pyrrolidin-1-yl)methanone CAS No. 53578-11-3

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1297190
CAS RN: 53578-11-3
M. Wt: 220.22 g/mol
InChI Key: VIPIQYQJPCFIER-UHFFFAOYSA-N
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Patent
US07935819B2

Procedure details

To a solution of 1.98 g of para-nitrobenzoic acid in 50 mL of dichloromethane are successively added under argon, at 0° C., 0.781 mL of pyrrolidine, 0.13 g of hydroxybenzotriazole, 2.3 g of 1,3-dimethylaminopropyl-3-ethyl carbodiimide and 3.43 mL of diisopropylamine. The reaction mixture is then stirred at room temperature for 15 hours and then washed with water. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of ethyl acetate and cyclohexane (60/40 by volume) to give 1.9 g of (4-nitrophenyl)pyrrolidin-1-yl-methanone, the characteristics of which are as follows:
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.781 mL
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Name
1,3-dimethylaminopropyl-3-ethyl carbodiimide
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3.43 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.OC1C2N=NNC=2C=CC=1.CNC(N=C=NCC)CCNC.C(NC(C)C)(C)C>ClCCl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:10])=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.781 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0.13 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Four
Name
1,3-dimethylaminopropyl-3-ethyl carbodiimide
Quantity
2.3 g
Type
reactant
Smiles
CNC(CCNC)N=C=NCC
Step Five
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The organic phase is then washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and cyclohexane (60/40 by volume)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.